7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole
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Overview
Description
7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole is a useful research compound. Its molecular formula is C18H19FN4OS and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.12636058 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds containing structures similar to 7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole have been synthesized and investigated for their biological activities. For instance, compounds with a 1,3-thiazole nucleus and ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have shown antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).
Dopamine and Serotonin Receptor Affinity
Indole derivatives, closely related to the chemical structure , have been found to have potent affinity towards dopamine D-2 and serotonin 5-HT2 receptors. These compounds have shown central 5-HT2 receptor antagonism and were evaluated for their potential as neuroleptic drugs (Perregaard et al., 1992).
Synthesis and Antibacterial Activities
Another relevant area of research is the synthesis of hybrid molecules derived from norfloxacin, incorporating 1,3-thiazole or 1,3-thiazolidin moieties, showing promising antimicrobial activities. These compounds include 7-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]aniline derivatives (Menteşe et al., 2013).
Antitumor Activities
The exploration of fluoroquinolone derivatives, including those with 7-fluoro-4-(1-piperazinyl) quinolines, for potential antitumor activities is another significant area. These compounds have been tested against human carcinoma cell lines, indicating their potential as cancer therapy agents (Liu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS/c1-12-14(13-3-2-4-15(19)17(13)21-12)11-16(24)22-6-8-23(9-7-22)18-20-5-10-25-18/h2-5,10,21H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYJYJQUGQCVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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